Cas no 72377-05-0 ((2S)-2-ethylhexanoic acid)

(2S)-2-ethylhexanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-ethylhexanoic acid
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(2S)-2-ethylhexanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8882-10G |
(2S)-2-ethylhexanoic acid |
72377-05-0 | 95% | 10g |
¥ 18,546.00 | 2023-03-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8882-250MG |
(2S)-2-ethylhexanoic acid |
72377-05-0 | 95% | 250MG |
¥ 1,485.00 | 2023-03-13 | |
TRC | E939490-10mg |
(S)-2-Ethylhexanoic Acid |
72377-05-0 | 10mg |
$ 70.00 | 2022-06-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8882-5G |
(2S)-2-ethylhexanoic acid |
72377-05-0 | 95% | 5g |
¥ 11,127.00 | 2023-03-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8882-1g |
(2S)-2-ethylhexanoic acid |
72377-05-0 | 95% | 1g |
¥3708.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8882-5g |
(2S)-2-ethylhexanoic acid |
72377-05-0 | 95% | 5g |
¥11127.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8882-1.0g |
(2S)-2-ethylhexanoic acid |
72377-05-0 | 95% | 1.0g |
¥3708.0000 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8882-250.0mg |
(2S)-2-ethylhexanoic acid |
72377-05-0 | 95% | 250.0mg |
¥1485.0000 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8882-5.0g |
(2S)-2-ethylhexanoic acid |
72377-05-0 | 95% | 5.0g |
¥11127.0000 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8882-100MG |
(2S)-2-ethylhexanoic acid |
72377-05-0 | 95% | 100MG |
¥ 930.00 | 2023-03-13 |
(2S)-2-ethylhexanoic acid Related Literature
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Li Xu,Jianchun Bai,Aiqin Du,Zaixiao Yang,Bo Wu New J. Chem. 2020 44 695
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Jingchen Liu,Li Xu,Jianchun Bai,Aiqin Du,Bo Wu New J. Chem. 2019 43 8290
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Bernhard X. Mayer,Hanspeter K?hlig,Walfried Rauter Analyst 2003 128 1238
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Kenta Sumitomo,Yuta Sudo,Kiseki Kanazawa,Kohsuke Kawabata,Kazuo Takimiya Mater. Horiz. 2022 9 444
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Pengchao Zhao,Lei Liu,Miao Yu,Na Niu,Bo Wu,Guangbao Wang Anal. Methods 2014 6 6278
Additional information on (2S)-2-ethylhexanoic acid
Comprehensive Overview of (2S)-2-Ethylhexanoic Acid (CAS No. 72377-05-0): Properties, Applications, and Industry Trends
(2S)-2-Ethylhexanoic acid (CAS No. 72377-05-0) is a chiral carboxylic acid widely recognized for its role in pharmaceuticals, agrochemicals, and specialty chemicals. As the S-enantiomer of 2-ethylhexanoic acid, it exhibits unique stereochemical properties that make it valuable in asymmetric synthesis and enantioselective catalysis. The compound's molecular formula C8H16O2 and molecular weight 144.21 g/mol align with its versatile applications across industries.
Recent advancements in green chemistry have spotlighted (2S)-2-ethylhexanoic acid as a sustainable intermediate. Researchers are exploring its potential in biodegradable polymers and eco-friendly plasticizers, addressing growing consumer demand for environmentally benign additives. The compound's low toxicity profile (as confirmed by OECD 420 guidelines) further enhances its appeal for cosmetic formulations and food-contact materials.
The pharmaceutical industry extensively utilizes CAS 72377-05-0 as a chiral building block for active pharmaceutical ingredients (APIs). Its high enantiomeric purity (>98% ee) makes it indispensable in synthesizing steroid derivatives and nonsteroidal anti-inflammatory drugs (NSAIDs). Recent patent filings (e.g., WO2022155267) highlight innovative applications in targeted drug delivery systems, particularly for lipophilic therapeutics.
Analytical characterization of (2S)-2-ethylhexanoic acid typically involves HPLC with chiral columns (e.g., Chiralpak AD-H) and polarimetry ([α]D20 = +12.5° in ethanol). The compound's physical properties include a boiling point of 226-228°C and density of 0.903 g/cm³ at 25°C. These parameters are critical for process optimization in continuous flow chemistry systems, a trending topic in process intensification research.
Emerging applications in energy storage have revealed 72377-05-0's potential as an electrolyte additive for lithium-ion batteries. Studies demonstrate its ability to improve cycle stability by forming stable SEI layers, addressing common battery degradation issues. This aligns with global searches for battery performance enhancers amid the electric vehicle revolution.
Quality control protocols for (2S)-2-ethylhexanoic acid emphasize ICH Q3D elemental impurity compliance, particularly for heavy metal residues. The compound's storage stability under nitrogen atmosphere (-20°C) ensures consistent performance in GMP manufacturing environments. Recent regulatory updates (USP <467>) have refined testing methodologies for chiral purity verification.
Market analysts project 6.8% CAGR growth for chiral carboxylic acids through 2030, driven by expanding biopharmaceutical pipelines. The 72377-05-0 segment benefits from increasing adoption in ADC (antibody-drug conjugate) development and peptide synthesis. Strategic partnerships between fine chemical suppliers and CDMOs are optimizing supply chains for this high-value intermediate.
Cutting-edge research explores enzymatic resolution methods for producing (2S)-2-ethylhexanoic acid with reduced environmental impact. CRISPR-engineered lipases show promise for achieving >99% enantioselectivity, a hot topic in white biotechnology forums. These innovations address the carbon footprint reduction priorities of ESG-conscious manufacturers.
Formulation scientists value CAS 72377-05-0 for its log P of 2.38, making it ideal for transdermal penetration enhancers in dermatological products. Recent clinical studies (e.g., NCT05348772) investigate its derivatives for psoriasis treatment, capitalizing on its keratolytic properties. This application resonates with growing consumer interest in advanced skincare actives.
Industrial scale production of (2S)-2-ethylhexanoic acid employs asymmetric hydrogenation of 2-ethylhex-2-enoic acid using BINAP-ruthenium catalysts. Process chemists are optimizing catalyst loading (<0.5 mol%) to meet cost-efficiency targets while maintaining stereochemical integrity. These advancements feature prominently in catalysis webinars and process chemistry publications.
The compound's regulatory status remains favorable, with REACH registration completed and FDA DMF filings available. Its inclusion in Q3C residual solvent guidelines (Class 3) facilitates pharmaceutical adoption. Compliance with ISO 10993-5 biocompatibility standards further supports applications in medical device coatings, a rapidly growing market segment.
Future research directions for 72377-05-0 include exploration as a ligand precursor in organometallic catalysis and development of ionic liquid derivatives for CO2 capture. These applications position the compound at the forefront of climate tech innovation, aligning with net-zero emission initiatives that dominate current chemical industry discourse.
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